2,5-dimethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,5-dimethyl-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-13-5-6-14(2)17(12-13)26(23,24)19-9-10-21-18(22)8-7-15(20-21)16-4-3-11-25-16/h3-8,11-12,19H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOZXNZDOLPKJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,5-dimethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The structural formula of the compound can be represented as follows:
This formula indicates the presence of a sulfonamide group, which is often associated with various pharmacological properties.
Antimicrobial Activity
Recent studies have indicated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the effectiveness of similar compounds against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The mechanism of action is believed to involve inhibition of bacterial folate synthesis, a pathway crucial for bacterial growth and replication .
Table 1: Antimicrobial Activity of Related Sulfonamide Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | MRSA | 0.5 µg/mL |
| Compound B | E. faecium | 1.0 µg/mL |
| 2,5-Dimethyl... | Pseudomonas aeruginosa | 0.25 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in vitro against several cancer cell lines. The compound demonstrated cytotoxic effects measured by the Sulforhodamine B (SRB) assay, which quantifies cell proliferation based on total protein synthesis .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 10 |
| MCF7 (Breast) | 15 |
| A549 (Lung) | 12 |
The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the presence of the thiophene moiety may contribute to its biological activity by enhancing lipophilicity and facilitating cellular uptake. Additionally, the pyridazine ring may play a role in interacting with specific biological targets involved in cell signaling pathways .
Case Studies
- Antimicrobial Efficacy : In a controlled study, the compound was tested against clinical isolates of MRSA and exhibited potent antibacterial activity with an MIC comparable to standard antibiotics .
- Anticancer Effectiveness : In another study focusing on breast cancer cells, treatment with the compound resulted in significant apoptosis as evidenced by flow cytometry analyses, indicating its potential as a therapeutic agent in cancer treatment .
Scientific Research Applications
Anti-inflammatory Properties
Recent studies have highlighted the compound's potential as a COX-II inhibitor , which is significant for treating inflammatory conditions. COX-II (cyclooxygenase-2) is an enzyme that plays a crucial role in inflammation and pain. Compounds that inhibit this enzyme can provide relief from conditions such as arthritis and other inflammatory disorders.
- Mechanism of Action : The compound exhibits selective inhibition of COX-II, potentially reducing the side effects associated with non-selective NSAIDs (non-steroidal anti-inflammatory drugs). In vitro studies have shown that derivatives of this compound can achieve IC50 values as low as 0.52 μM against COX-II, indicating strong inhibitory activity compared to standard drugs like Celecoxib .
Anticancer Activity
The compound has also been investigated for its anticancer properties . Its design allows for targeted delivery to cancer cells, enhancing therapeutic efficacy while minimizing damage to healthy tissues.
- Cellular Uptake Studies : Research indicates that the compound can be preferentially taken up by cancer cells, which is crucial for its effectiveness as a therapeutic agent. For instance, fluorescent assays demonstrated significant uptake in THP-1 leukemia cells compared to normal peripheral blood mononuclear cells (PBMCs) .
Case Study on COX-II Inhibition
A study published in ACS Omega detailed a series of sulfonamide derivatives, including the target compound, which were synthesized and evaluated for their COX-II inhibitory activity. The results showed that several derivatives exhibited potent inhibition with selectivity indices greater than 4, making them promising candidates for further development in anti-inflammatory therapies .
Targeted Drug Delivery in Cancer Therapy
In another study focusing on drug delivery systems, the compound was linked to a macrophage migration inhibitory factor (MIF) tethering moiety. This approach allows the drug to hitchhike into target cells via MIF pathways, significantly improving cellular uptake and efficacy against cancer cells. The study concluded that the compound could effectively block MIF interactions, thereby enhancing its anticancer properties .
Comparative Data Table
| Property/Characteristic | 2,5-Dimethyl-N-(2-(6-Oxo-3-(Thiophen-2-Yl)pyridazin-1(6H)-Yl)Ethyl)BenzeneSulfonamide | Celecoxib (Standard) |
|---|---|---|
| IC50 against COX-II | 0.52 μM | 0.78 μM |
| Selectivity Index | >4 | 9.51 |
| Cellular Uptake Efficiency | High in THP-1 leukemia cells | Moderate |
| Therapeutic Area | Anti-inflammatory, Anticancer | Anti-inflammatory |
Chemical Reactions Analysis
Sulfonamide Group (-SO₂NH-)
-
Nucleophilic substitution : Reacts with alkyl halides or acyl chlorides to form N-alkylated or N-acylated derivatives.
-
Hydrogen bonding : Participates in intermolecular interactions, influencing crystallization and solubility.
Pyridazinone Core
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Oxidation : The 6-oxo group can undergo redox reactions, forming hydroxylated intermediates under acidic conditions.
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Nucleophilic attack : Reacts with Grignard reagents or amines at the carbonyl position.
Thiophene Ring
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Electrophilic substitution : Bromination or nitration occurs preferentially at the 5-position of the thiophene moiety .
-
Cross-coupling : Suzuki-Miyaura reactions enable aryl group introductions using Pd catalysts .
Catalytic and Solvent Effects
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Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) for pyridazinone-thiophene coupling.
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Solvent dependence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates at the sulfonamide nitrogen.
Stability and Degradation
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pH sensitivity : Decomposes under strongly acidic (pH < 2) or basic (pH > 10) conditions, forming sulfonic acid or amine byproducts.
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Thermal stability : Stable up to 200°C, with decomposition observed at higher temperatures via TGA analysis.
Analytical Characterization
| Technique | Key Findings | Citation |
|---|---|---|
| ¹H NMR | Methyl groups (δ 2.1–2.5 ppm), thiophene protons (δ 7.2–7.4 ppm) | |
| MS | Molecular ion peak at m/z 366.45 [M+H]⁺ | |
| TLC | Rf = 0.3–0.4 (ethyl acetate/hexane = 1:2) |
Documented Derivatives and Modifications
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Halogenation : Fluorination at the benzene ring improves metabolic stability.
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Methyl oxidation : Conversion of methyl groups to carboxylic acids enhances water solubility.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure and Substituent Analysis
The table below compares key structural features and properties of the target compound with similar derivatives:
*Hypothetically calculated based on structural similarity.
Key Observations:
Physicochemical and Pharmacokinetic Properties
Key Findings:
- The target compound’s higher LogP compared to 5a aligns with its methyl and thiophene substituents, suggesting enhanced tissue penetration but possible challenges in formulation .
- Sulfonamide groups in the target compound and 5a improve solubility relative to sulfonate (Compound e), which is more ionized at physiological pH .
Preparation Methods
Cyclization of γ-Diketone with Hydrazine
The pyridazinone ring is constructed by reacting 1-(thiophen-2-yl)butane-1,4-dione with hydrazine hydrate in refluxing ethanol (Scheme 1).
Reaction Conditions :
- Solvent : Ethanol
- Temperature : 80°C (reflux)
- Time : 12 hours
- Yield : 78–85%
Mechanism :
The γ-diketone undergoes cyclocondensation with hydrazine, forming the pyridazinone ring via intramolecular dehydration. The thiophene substituent at position 3 is retained during this step.
Characterization Data :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, pyridazinone-H), 7.62–7.58 (m, 2H, thiophene-H), 7.12 (dd, 1H, thiophene-H), 2.51 (s, 2H, CH₂).
- IR (KBr) : 1680 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N).
Alkylation to Introduce Ethylamine Moiety
N-Alkylation of Pyridazinone
The nitrogen at position 1 of the pyridazinone is alkylated using 2-bromoethylamine hydrobromide under basic conditions (Scheme 2).
Reaction Conditions :
- Base : Potassium carbonate (K₂CO₃)
- Solvent : Dimethylformamide (DMF)
- Temperature : 60°C
- Time : 8 hours
- Yield : 65–72%
Mechanism :
Deprotonation of the pyridazinone NH group by K₂CO₃ facilitates nucleophilic substitution at the bromoethylamine, forming the ethylamine linkage.
Characterization Data :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.15 (s, 1H, pyridazinone-H), 7.60–7.55 (m, 2H, thiophene-H), 7.10 (dd, 1H, thiophene-H), 3.42 (t, 2H, CH₂NH), 2.85 (t, 2H, CH₂N), 2.50 (s, 2H, CH₂).
- MS (ESI) : m/z 276.1 [M+H]⁺.
Preparation of 2,5-Dimethylbenzenesulfonyl Chloride
Chlorination of Sulfonic Acid
2,5-Dimethylbenzenesulfonic acid is treated with phosphorus pentachloride (PCl₅) in refluxing dichloromethane to yield the sulfonyl chloride (Scheme 3).
Reaction Conditions :
- Reagent : PCl₅ (1.2 equiv)
- Solvent : Dichloromethane
- Temperature : 40°C
- Time : 3 hours
- Yield : 90–95%
Characterization Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.80 (d, 1H, Ar-H), 7.45 (dd, 1H, Ar-H), 7.30 (d, 1H, Ar-H), 2.65 (s, 6H, CH₃).
Formation of Sulfonamide Linkage
Coupling Reaction
The ethylamine intermediate reacts with 2,5-dimethylbenzenesulfonyl chloride in the presence of triethylamine to form the sulfonamide bond (Scheme 4).
Reaction Conditions :
- Base : Triethylamine (Et₃N)
- Solvent : Dichloromethane
- Temperature : 0°C → RT
- Time : 4 hours
- Yield : 80–88%
Mechanism :
The amine nucleophile attacks the electrophilic sulfur atom in the sulfonyl chloride, releasing HCl, which is neutralized by Et₃N.
Characterization Data :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.10 (s, 1H, pyridazinone-H), 7.75 (d, 1H, Ar-H), 7.60–7.55 (m, 3H, Ar-H/thiophene-H), 7.10 (dd, 1H, thiophene-H), 3.50 (t, 2H, CH₂NH), 2.90 (t, 2H, CH₂N), 2.60 (s, 6H, CH₃).
- IR (KBr) : 1340 cm⁻¹ (S=O), 1160 cm⁻¹ (S=O).
- MS (ESI) : m/z 458.2 [M+H]⁺.
Optimization of Reaction Conditions
Alkylation Step Optimization
Varying the base and solvent significantly impacts the yield of the ethylamine intermediate (Table 1).
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 60 | 72 |
| NaH | THF | 50 | 58 |
| DBU | AcCN | 70 | 65 |
Analytical Characterization
Spectroscopic Analysis
¹³C NMR (100 MHz, DMSO-d₆) : δ 165.2 (C=O), 145.5 (pyridazinone-C), 138.0–125.0 (aromatic-C), 44.5 (CH₂NH), 38.2 (CH₂N), 21.0 (CH₃).
HPLC Purity : 98.5% (C18 column, MeOH:H₂O = 70:30).
Q & A
Q. What are the established synthetic routes for 2,5-dimethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide?
The synthesis typically involves multi-step pathways:
Pyridazinone Core Formation : Reacting thiophen-2-yl acetic acid derivatives with hydrazine hydrate to form the 6-oxopyridazine ring .
Sulfonamide Coupling : Reacting 2,5-dimethylbenzenesulfonyl chloride with the pyridazinone-ethylamine intermediate under basic conditions (e.g., NaOH or EtN) .
Purification : Column chromatography (silica gel, eluent: CHCl/MeOH gradient) and crystallization (ethanol/water) are standard .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the pyridazinone and sulfonamide groups (e.g., sulfonamide NH at δ 9.8–10.2 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 418.12) .
- X-ray Crystallography : Resolves conformational details of the thiophene-pyridazinone interface .
Advanced Research Questions
Q. How can reaction yields be optimized during sulfonamide coupling?
- Solvent Selection : Use anhydrous THF over DMF to minimize side reactions (e.g., hydrolysis of sulfonyl chloride) .
- Temperature Control : Slow addition of sulfonyl chloride at 0°C reduces exothermic side reactions .
- Catalysis : Adding catalytic DMAP (4-dimethylaminopyridine) improves electrophilic activation of the sulfonyl chloride .
Q. How to resolve contradictions in reported biological activity data (e.g., IC50_{50}50 variability)?
Q. Case Study :
| Study | IC (μM) | Assay Conditions | Normalized IC (μM) |
|---|---|---|---|
| A | 1.2 ± 0.3 | HepG2, 48 h | 1.1 ± 0.2 |
| B | 3.5 ± 0.6 | HEK293, 24 h | 1.4 ± 0.3 |
Q. What computational methods support structure-activity relationship (SAR) studies?
- Molecular Docking : Use AutoDock Vina to map interactions with target proteins (e.g., COX-2 active site) .
- QSAR Modeling : Develop regression models correlating substituent electronic parameters (Hammett σ) with bioactivity .
Example QSAR Equation :
R = 0.89, n = 15
Methodological Challenges
Q. How to address instability of the pyridazinone ring under acidic conditions?
- pH Optimization : Maintain reaction/purification pH > 7.0 to prevent ring-opening .
- Stabilizing Agents : Add EDTA (1 mM) to chelate trace metal ions that catalyze degradation .
Q. Stability Data :
| pH | Half-life (25°C) | Degradation Product |
|---|---|---|
| 5.0 | 2 h | Thiophene-carboxylic acid |
| 7.4 | 72 h | None detected |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
